![molecular formula C17H11N B14746730 Benzo[e]indeno[2,1-b]azepine CAS No. 242-13-7](/img/structure/B14746730.png)
Benzo[e]indeno[2,1-b]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[e]indeno[2,1-b]azepine is a complex heterocyclic compound characterized by its unique structure, which includes multiple aromatic rings and a seven-membered azepine ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[e]indeno[2,1-b]azepine typically involves multi-step processes that include the formation of the azepine ring through cyclization reactions. One common method is the [1,7]-electrocyclization of azomethine ylides, which are generated from precursors such as 2-arylindole-3-carbaldehydes and sarcosine or N-benzylglycine in refluxing xylene . Another approach involves the recyclization of small and medium carbo- or heterocycles .
Industrial Production Methods: Industrial production of this compound may utilize one-pot synthesis techniques to streamline the process and improve yields. These methods often involve the use of commercially available starting materials and catalysts to facilitate the cyclization and formation of the azepine scaffold .
Análisis De Reacciones Químicas
Types of Reactions: Benzo[e]indeno[2,1-b]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Benzo[e]indeno[2,1-b]azepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Benzo[e]indeno[2,1-b]azepine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may act on GABA receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects . Additionally, it may interfere with DNA replication and protein synthesis in microbial cells, contributing to its antimicrobial properties .
Comparación Con Compuestos Similares
Benzodiazepines: These compounds share a similar azepine ring structure and are known for their sedative and anxiolytic properties.
Benzothiazepines: These compounds also contain a seven-membered ring and are used in the treatment of cardiovascular diseases.
Uniqueness: Benzo[e]indeno[2,1-b]azepine is unique due to its specific arrangement of aromatic rings and the presence of the azepine ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
242-13-7 |
|---|---|
Fórmula molecular |
C17H11N |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
indeno[2,1-c][2]benzazepine |
InChI |
InChI=1S/C17H11N/c1-2-7-14-11-18-17-10-13-6-3-4-8-15(13)16(17)9-12(14)5-1/h1-11H |
Clave InChI |
RGLZHVDSJBUBSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=NC3=CC4=CC=CC=C4C3=CC2=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


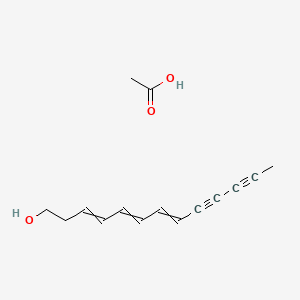
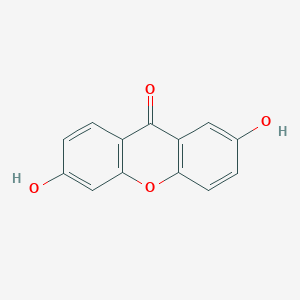
![Naphtho[2,3-g]quinoline](/img/structure/B14746669.png)
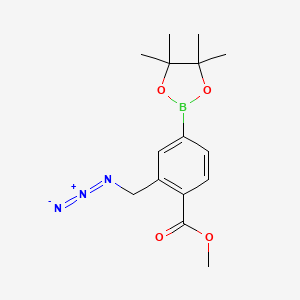
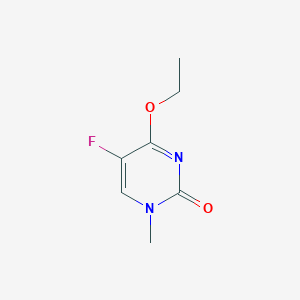
![4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1A)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-2-thiazolamine](/img/structure/B14746690.png)
![[(Z)-[(1-hydroxycyclohexyl)-phenylmethylidene]amino]urea](/img/structure/B14746697.png)
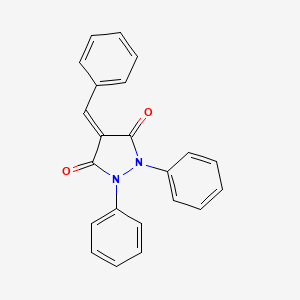
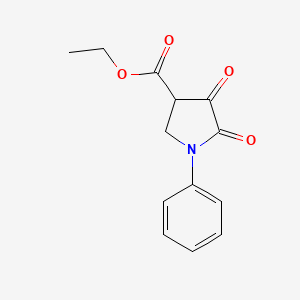
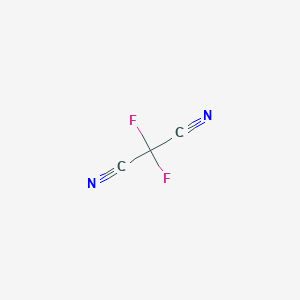
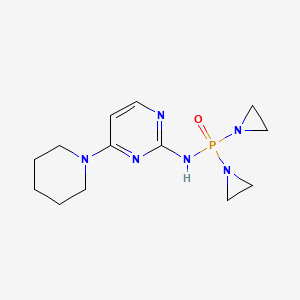

![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane](/img/structure/B14746729.png)
![4-Methyl-N-[1-(morpholin-4-yl)-2-phenylethylidene]benzene-1-sulfonamide](/img/structure/B14746732.png)
